

A Comparative Guide to the Total Synthesis of Villosin C and Teuvincenone B

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the first total syntheses of two structurally related $17(15 \rightarrow 16)$ -abeo-abietane diterpenoids, (±)-**Villosin C** and (±)-Teuvincenone B. These compounds, of interest for their potential biological activities, were both successfully synthesized in a convergent 11-step sequence by Zhou et al.[1][2][3][4] This document outlines the synthetic strategies, presents a quantitative comparison of the reaction steps, details the experimental protocols for key transformations, and provides visual diagrams of the synthetic pathways.

Strategic Overview

The successful synthesis of both **Villosin C** and Teuvincenone B hinged on a meticulously planned retrosynthetic analysis.[1] The core strategy involved the initial assembly of the A/B/C tricyclic ring system, followed by the construction of the D-ring via an intramolecular iodoetherification.[1][2][4] A key element of the synthetic design was the strategic order of oxidation state escalation around the B and C rings.[1][2]

The synthesis of the tetracyclic core commenced from commercially available β-cyclocitral. The A/B/C ring system was efficiently assembled on a gram scale using a modified three-step sequence.[1][2] The crucial D-ring was then constructed through an intramolecular iodoetherification. Key transformations employed in the synthesis include a Grignard addition, IBX oxidation, a one-pot benzylic iodination/Kornblum oxidation, Siegel–Tomkinson C–H oxidation, and a Claisen rearrangement to install the necessary substituents on the C-ring.[1][3]



The syntheses of **Villosin C** and Teuvincenone B diverge from a common late-stage intermediate, 20a.[1]

Quantitative Comparison of Synthetic Routes

The following table summarizes the step-by-step synthesis of the common intermediate leading to **Villosin C** and Teuvincenone B, and the subsequent divergent final steps for each molecule.



Step	Transformatio n	Reagents and Conditions	Product	Yield (%)
1	Grignard Addition	Mg, THF, 60 °C	Alcohol	90
2	Oxidation	IBX, DMSO, rt	Enone 11	93
3	Nazarov Cyclization	TfOH, DCE, 0 °C	Ketone 10a/10b	67
4	α-Hydroxylation	MeONa, O ₂ , MeOH, rt; then DBU, rt	Enone 14	70
5	Methylation	NaOH, MeI, acetone, 60 °C	Enone 15	95
6	Siegel– Tomkinson C–H Oxidation	LHMDS, THF, -78 °C; then N- fluorobenzenesul fonimide	Phenol	83
7	O-Allylation	K₂CO₃, allyl bromide, acetone, 60 °C	Allyl Ether	95
8	Claisen Rearrangement	N,N- diethylaniline, 200°C	Phenol 19	83 (79% from phenol)
9	Intramolecular lodoetherification	I₂, NaHCO₃, MeCN, 0 °C to rt	lodide 20a/20b	45 (for 20a)
Synthesis of (±)- Villosin C				
10	Hydroxylation	Cs ₂ CO ₃ , H ₂ O, DMF, 80 °C	Diol	-
11	Global Deprotection	BBr ₃ , DCM, -78 °C to rt	(±)-Villosin C (5)	68 (over 2 steps)



Synthesis of (±)- Teuvincenone B				
10	Reduction	AIBN, Bu₃SnH, toluene, 110 °C	Reduced Intermediate	-
11	Global Deprotection	HBr (40% in AcOH), 60 °C	(±)-Teuvincenone B (4)	50 (over 2 steps)

Experimental Protocols Key Experiment: Intramolecular Iodoetherification (Step 9)

To a solution of phenol 19 (1 equivalent) in acetonitrile at 0 °C was added sodium bicarbonate (3 equivalents). Iodine (1.5 equivalents) was then added portion-wise, and the reaction mixture was allowed to warm to room temperature and stirred until the starting material was consumed (monitored by TLC). Upon completion, the reaction was quenched with saturated aqueous sodium thiosulfate solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford a mixture of diastereomeric iodides 20a and 20b.

Key Experiment: Synthesis of (±)-Villosin C from Iodide 20a (Steps 10 & 11)

A solution of iodide 20a (1 equivalent) and cesium carbonate (3 equivalents) in a mixture of DMF and water was heated to 80 °C. After the reaction was complete, the mixture was cooled to room temperature and extracted with ethyl acetate. The organic layer was washed with water and brine, dried, and concentrated. The crude intermediate was then dissolved in dichloromethane and cooled to -78 °C. Boron tribromide (5 equivalents, 1 M in DCM) was added dropwise, and the reaction was stirred at -78 °C for 30 minutes before warming to room temperature. The reaction was quenched with methanol, and the solvent was removed under reduced pressure. The residue was purified by flash chromatography to yield (±)-Villosin C.[1]



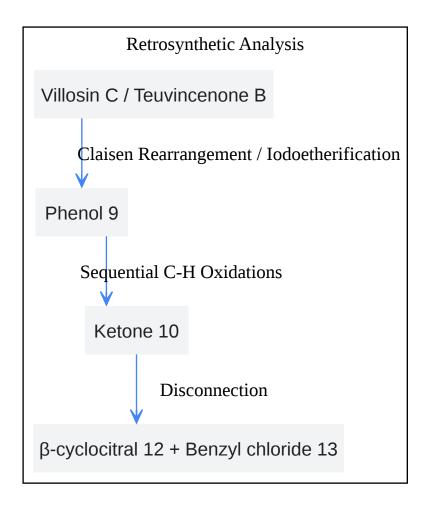


Key Experiment: Synthesis of (±)-Teuvincenone B from Iodide 20a (Steps 10 & 11)

To a solution of iodide 20a (1 equivalent) in toluene were added AIBN (0.2 equivalents) and tributyltin hydride (1.5 equivalents). The mixture was heated to 110 °C. After completion, the reaction was cooled and the solvent was evaporated. The crude product was then treated with a 40% solution of hydrobromic acid in acetic acid at 60 °C. After the reaction was complete, the mixture was carefully neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The organic layer was washed with brine, dried, and concentrated. The final product, (±)-Teuvincenone B, was purified by flash chromatography.[1]

Visualizing the Synthetic Pathways

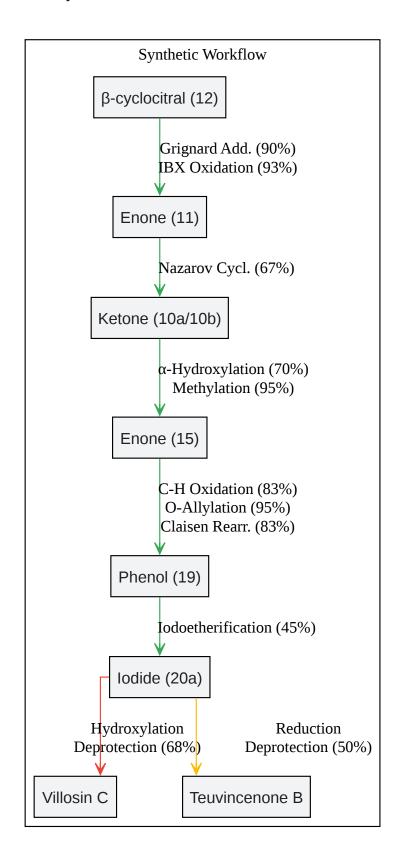
The following diagrams, generated using the DOT language, illustrate the retrosynthetic analysis and the forward synthetic workflow for **Villosin C** and Teuvincenone B.





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Caption: Retrosynthetic analysis of Villosin C and Teuvincenone B.





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Caption: Forward synthesis workflow for **Villosin C** and Teuvincenone B.

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